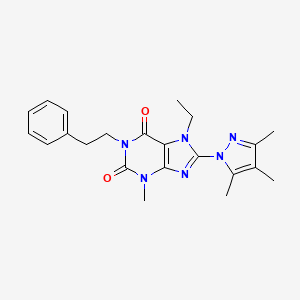
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as AMTB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the TRP ion channel family. TRPM8 channels are expressed in various tissues and play important roles in physiological processes such as thermoregulation, pain sensation, and cancer progression.
Mechanism of Action
TRPM8 channels are activated by cold temperature and cooling agents such as menthol and icilin. When activated, they allow the influx of calcium ions into cells, which triggers downstream signaling pathways. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide blocks TRPM8 channels by binding to a specific site on the channel protein, which prevents the influx of calcium ions. This leads to the inhibition of downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, in sensory neurons, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the cold-induced influx of calcium ions and the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain sensation (4). In prostate cancer cells, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the activation of the androgen receptor and the expression of genes involved in cell proliferation and migration (3). In urinary bladder smooth muscle cells, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the depolarization-induced contraction and the influx of calcium ions (5).
Advantages and Limitations for Lab Experiments
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages as a research tool. It is a potent and selective blocker of TRPM8 channels, which allows for specific modulation of TRPM8-mediated physiological and pathological processes. It is also relatively stable and easy to handle in lab experiments. However, there are also some limitations to the use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide. It may have off-target effects on other ion channels or proteins, which can complicate the interpretation of experimental results. In addition, its effects may vary depending on the concentration and duration of exposure.
Future Directions
There are several future directions for the research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide and TRPM8 channels. One direction is to further investigate the physiological and pathological roles of TRPM8 channels in different tissues and cell types. Another direction is to develop more potent and selective TRPM8 channel blockers for therapeutic applications. Additionally, the development of TRPM8 channel modulators with different modes of action may provide new opportunities for the treatment of various diseases. Finally, the use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide as a research tool may also provide insights into the structure-function relationship of TRP ion channels and the design of novel ion channel modulators.
Conclusion:
In summary, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide is a small molecule inhibitor of TRPM8 channels that has been widely used in scientific research. It has been shown to have various physiological and pathological effects in different tissues and cell types. Its specific and potent inhibition of TRPM8 channels makes it a valuable research tool for the study of TRP ion channels and their roles in physiology and disease. Future research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide and TRPM8 channels may lead to the development of new therapeutic strategies for various diseases.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been widely used as a research tool to study the physiological and pathological roles of TRPM8 channels. TRPM8 channels are involved in various physiological processes such as cold sensation, pain sensation, and urinary bladder function. They are also implicated in the progression of cancer, especially prostate cancer. By blocking TRPM8 channels, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide can modulate these physiological and pathological processes. For example, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit cold-induced pain in animal models (2) and to reduce the proliferation and migration of prostate cancer cells (3).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-11-15(12(2)21)25-17(18-11)19-16(22)13-6-5-7-14(10-13)26(23,24)20-8-3-4-9-20/h5-7,10H,3-4,8-9H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUZCGRXSPXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4842086.png)



![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4842103.png)

![methyl 4-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4842107.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4842120.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4842134.png)
![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline](/img/structure/B4842146.png)
